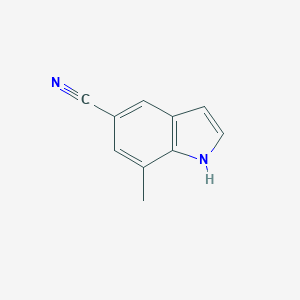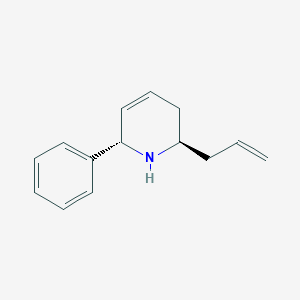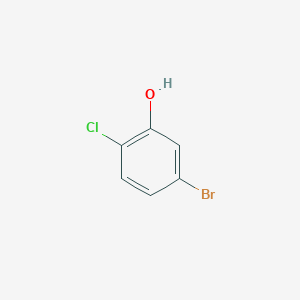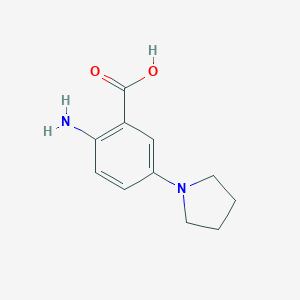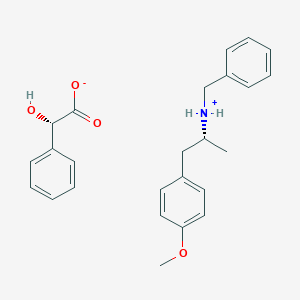
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
概要
説明
Ethyl 4-(4-bromophenyl)-3-oxobutanoate (EBOPB) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields.
科学的研究の応用
Chemical Reactions with Benzene and Aliphatic Esters
Kato and Kimura (1979) reported that ethyl 4-bromo-3-oxobutanoate reacts with benzene in the presence of aluminum chloride, producing several compounds including 4-bromo-3-oxobutanoic acid and 3-phenyl-1-tetralone (Kato & Kimura, 1979).
Enantioselective Reductions
Sundby, Zotti, and Anthonsen (2003) found that enantioselective reductions of ethyl 4-bromo-3-oxobutanoate can yield different configurations of 3-hydroxyesters depending on the reaction conditions and cofactors used (Sundby, Zotti, & Anthonsen, 2003).
Microbial Aldehyde Reductase in Organic Solvent-Water Systems
Shimizu et al. (1990) studied the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water system, exploring its efficiency and the enzyme's substrate specificity (Shimizu et al., 1990).
Reactions with Diethyl Malonate and Other Compounds
Kato, Kimura, and Tanji (1978) described the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate and other compounds, leading to the formation of various esters and nitriles (Kato, Kimura, & Tanji, 1978).
Synthesis of Photochromic Compounds
Lvov et al. (2014) utilized ethyl 4-(2,5-dimethylthiophen-3-yl)-3-oxobutanoate in the synthesis of photochromic compounds, investigating the relationship between fluorescent characteristics and the compounds' structure (Lvov et al., 2014).
Antioxidant Properties of Derivatives
Stanchev et al. (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (Stanchev et al., 2009).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
It’s worth noting that similar compounds are used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon-carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Pharmacokinetics
Similar compounds, such as 4-bromophenylacetic acid, have been synthesized through fischer esterification , suggesting that Ethyl 4-(4-bromophenyl)-3-oxobutanoate might also be synthesized in this manner. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Compounds with similar structures have shown diverse biological activities , suggesting that this compound might also exhibit a range of biological effects.
Action Environment
It’s worth noting that similar compounds, such as 4-bromophenylacetic acid, have a melting point of 118 °c , suggesting that temperature could potentially influence the stability of this compound.
生化学分析
Biochemical Properties
It is known that similar compounds, such as 4-Bromophenylacetic acid, can undergo Fischer esterification, a process that involves refluxing it with methanol acidified with sulfuric acid . This process suggests that Ethyl 4-(4-bromophenyl)-3-oxobutanoate may interact with enzymes and other biomolecules involved in esterification reactions.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to have effects on various types of cells. For example, a study on a newly synthesized pyrazoline derivative, which contains a 4-bromophenyl group, showed effects on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Molecular Mechanism
It is known that similar compounds can undergo reactions such as electrophilic aromatic substitution . This suggests that this compound may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that similar compounds can be stable under certain conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. A related compound, ethyl-4-bromophenyl carbamate, has been shown to have a significant impact on the Rhipicephalus microplus stages implanted in cattle at different dosages .
Metabolic Pathways
Similar compounds have been shown to participate in reactions such as Fischer esterification , suggesting that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds are known to be localized in specific compartments or organelles within the cell .
特性
IUPAC Name |
ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNITBKFYVFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596725 | |
| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160010-18-4 | |
| Record name | Ethyl 4-bromo-β-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160010-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
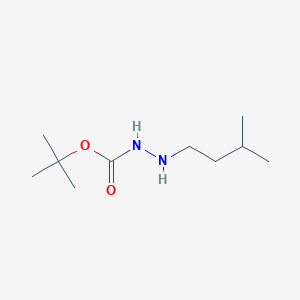
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
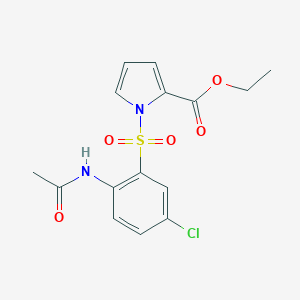

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

